TAAR1 Agonism: β-Fluoroethylamine Advantage
The presence of a β-fluoroethylamine side chain in the target compound confers distinct agonist activity at Trace Amine-Associated Receptor 1 (TAAR1), a key modulator of dopaminergic and serotonergic neurotransmission [1]. In head-to-head assays using the same HEK293 cellular system, 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine (target) demonstrated an EC50 of 780 nM for mouse TAAR1, whereas the non-fluorinated analog 1-(4-bromo-3-chlorophenyl)ethanamine exhibited no detectable agonist activity up to 10 µM (EC50 > 10,000 nM) [REFS-1, REFS-2]. This translates to a >12.8-fold improvement in potency attributable solely to β-fluorination.
| Evidence Dimension | TAAR1 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 780 nM (Mouse TAAR1); EC50 = 1,800 nM (Human TAAR1) |
| Comparator Or Baseline | 1-(4-Bromo-3-chlorophenyl)ethanamine (CAS 1270417-99-6): EC50 > 10,000 nM (Mouse TAAR1) |
| Quantified Difference | >12.8-fold improvement in potency (Mouse TAAR1) |
| Conditions | Agonist activity assessed via cAMP accumulation BRET assay in HEK293 cells expressing mouse or human TAAR1 after 20 min incubation [REFS-1, REFS-2]. |
Why This Matters
The β-fluoro group introduces a conformational bias (gauche effect) that enhances receptor complementarity, making the target compound a superior starting point for CNS probe development compared to its non-fluorinated counterpart.
- [1] BindingDB. BDBM50227825 (CHEMBL4060464). Agonist activity at mouse TAAR1. University of Genoa / ChEMBL. View Source
- [2] BindingDB. BDBM50046151 (CHEMBL3310979). Agonist activity at mouse TAAR1 for 1-(4-bromo-3-chlorophenyl)ethanamine. University of Genoa / ChEMBL. View Source
